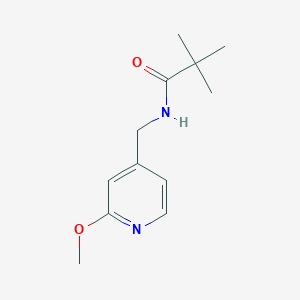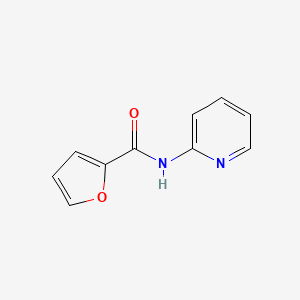![molecular formula C4H11ClN4O B14907149 [Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
[Amino(dimethylamino)methylidene]urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Amino(dimethylamino)methylidene]urea hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in synthetic chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(dimethylamino)methylidene]urea hydrochloride typically involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration . This method ensures high purity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[Amino(dimethylamino)methylidene]urea hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and pressures to optimize yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds.
Wissenschaftliche Forschungsanwendungen
[Amino(dimethylamino)methylidene]urea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and the preparation of amide bonds.
Biology: It plays a role in protein crosslinking and the immobilization of biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which [Amino(dimethylamino)methylidene]urea hydrochloride exerts its effects involves the activation of carboxylic acids to form amide bonds. This process includes the formation of a tetrahedral intermediate and subsequent aminolysis . The compound acts as a carboxyl activating agent, facilitating the coupling of primary amines to yield amide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another carbodiimide used for similar applications in peptide synthesis and bioconjugation.
Dicyclohexylcarbodiimide: Commonly used in peptide synthesis but has different solubility and byproduct removal properties.
Uniqueness
[Amino(dimethylamino)methylidene]urea hydrochloride is unique due to its specific reactivity and the ease with which its byproducts can be removed, making it more efficient in certain applications compared to other carbodiimides .
Eigenschaften
Molekularformel |
C4H11ClN4O |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
(N,N-dimethylcarbamimidoyl)urea;hydrochloride |
InChI |
InChI=1S/C4H10N4O.ClH/c1-8(2)3(5)7-4(6)9;/h1-2H3,(H4,5,6,7,9);1H |
InChI-Schlüssel |
SGHYVQVAJUTGOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)NC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)

![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)




![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)






